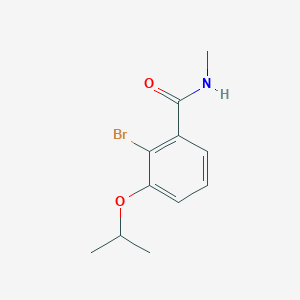

2-Bromo-3-isopropoxy-N-methylbenzamide

Description

2-Bromo-3-isopropoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the ortho position (C2), an isopropoxy group at the meta position (C3), and an N-methylamide functional group. Its molecular formula is C₁₁H₁₄BrNO₂, yielding a molecular weight of approximately 272.15 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (isopropoxy) substituents, which influence its electronic properties and reactivity. Potential applications include serving as an intermediate in pharmaceutical synthesis or catalysis, though specific uses require further experimental validation.

Properties

IUPAC Name |

2-bromo-N-methyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)15-9-6-4-5-8(10(9)12)11(14)13-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCGZAUAOPVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Br)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxy-N-methylbenzamide typically involves the following steps:

Bromination: The starting material, 3-isopropoxy-N-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Amidation: The brominated intermediate is then subjected to amidation with methylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom or reduce the amide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Dehalogenated compounds or reduced amides.

Scientific Research Applications

2-Bromo-3-isopropoxy-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurological or inflammatory pathways.

Material Science: The compound can be used in the development of novel polymers or as a building block in organic electronics.

Biological Studies: It is utilized in studying enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxy-N-methylbenzamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: Common pathways include the inhibition of cyclooxygenase enzymes in inflammatory responses or modulation of neurotransmitter receptors in neurological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 2-Bromo-3-isopropoxy-N-methylbenzamide and related benzamide derivatives:

Research Findings and Analysis

Electronic and Steric Effects

- Substituent Positioning : The target compound’s bromine at C2 and isopropoxy at C3 create a unique electronic profile. Bromine’s electron-withdrawing effect may deactivate the benzene ring, while the isopropoxy group’s electron-donating nature could counteract this, enabling regioselective reactions .

- Comparison with Fluorinated Analogs : Fluorine in compounds like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide increases polarity and metabolic stability compared to the target’s isopropoxy group, which offers bulkier steric hindrance but lower electronegativity.

- Directing Groups : The N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination for catalysis, whereas the target’s isopropoxy group lacks this bifunctional capability.

Physicochemical Properties

- Solubility : The target’s isopropoxy group may enhance solubility in organic solvents relative to naphthyl-containing analogs . However, it is less polar than methoxy or fluorinated derivatives .

Biological Activity

2-Bromo-3-isopropoxy-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H16BrN

- Molecular Weight : 255.17 g/mol

This compound features a bromine atom, an isopropoxy group, and a methyl group attached to a benzamide backbone, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the amide functional group are crucial for binding to enzymes and receptors, which may lead to modulation of various biological pathways. This includes:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 50 |

These results suggest that this compound possesses notable antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating diseases:

- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to increased apoptosis markers, such as caspase activation, indicating its potential as an anticancer agent.

- Infection Control : In vivo models have shown that administration of the compound reduced bacterial load in infected mice, suggesting its efficacy as an antimicrobial treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.